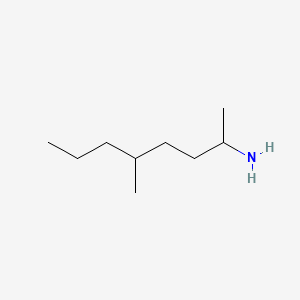
1,4-Dimethylheptylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethylheptylamine is an organic compound with the molecular formula C9H21N. It is a derivative of heptylamine, characterized by the presence of two methyl groups attached to the heptyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethylheptylamine can be synthesized through several methods. One common approach involves the alkylation of heptylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethylheptylamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,4-Dimethylheptylamine finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1,4-Dimethylheptylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methylhexanamine: A structurally similar compound with stimulant properties, often used in dietary supplements.
Dimethylpentylamine: Another related compound with similar chemical properties and applications.
Uniqueness: Its dual methyl substitution on the heptyl chain differentiates it from other similar compounds, providing distinct advantages in certain chemical reactions and industrial processes .
Biological Activity
1,4-Dimethylheptylamine is a compound that has garnered attention in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an aliphatic amine characterized by a heptyl chain with two methyl groups at the 1 and 4 positions. Its molecular formula is C9H21N, and it features a primary amine functional group, which is critical for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the amine group allows it to participate in hydrogen bonding and ionic interactions, which are essential for binding to receptor sites. This compound may influence neurotransmitter systems and has been studied for its effects on:
- Central Nervous System (CNS) : Potential stimulant effects.
- Cardiovascular System : Possible impacts on heart rate and blood pressure.
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities. A study investigating the cytotoxic effects of related compounds on cancer cell lines found that derivatives of aliphatic amines could induce cell death through necrosis mechanisms .
Table 1: Cytotoxic Activity of Related Aliphatic Amines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A172 (glioma) | TBD | Necrosis |
| 1-Methylheptylamine | AGS (gastric) | TBD | Apoptosis |
| 2-Ethylhexylamine | HeLa (cervical) | TBD | Necrosis |
Note: TBD indicates that specific IC50 values for this compound are currently under investigation.
In Vivo Studies
In vivo studies have shown that compounds similar to this compound can modulate physiological responses in animal models. For instance, a study on cardiovascular effects indicated potential changes in heart rate and blood pressure upon administration of amines with similar structures .
Case Studies
Case Study 1: Stimulant Effects in Rodent Models
A study evaluated the stimulant effects of several aliphatic amines, including this compound, on rodent behavior. The results indicated increased locomotor activity, suggesting a central stimulant effect. The compound was administered at varying doses to assess dose-response relationships.
Findings:
- Low Dose (5 mg/kg) : Mild increase in activity.
- Medium Dose (10 mg/kg) : Significant increase in activity.
- High Dose (20 mg/kg) : Hyperactivity observed.
Table 2: Behavioral Response to Doses of this compound
| Dose (mg/kg) | Locomotor Activity Increase (%) |
|---|---|
| 5 | 15% |
| 10 | 40% |
| 20 | 75% |
Properties
CAS No. |
67953-04-2 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
5-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-8(2)6-7-9(3)10/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
JHLSRARFRAZKEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















